4'-Bromo-2,4,6-trimethyl-1,1'-biphenyl
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Overview
Description
4’-Bromo-2,4,6-trimethyl-1,1’-biphenyl is an organic compound with the molecular formula C15H15Br. It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom at the 4’ position and three methyl groups at the 2, 4, and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4’-Bromo-2,4,6-trimethyl-1,1’-biphenyl is through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of 4’-Bromo-2,4,6-trimethyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and efficiency. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-2,4,6-trimethyl-1,1’-biphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated biphenyl compounds.
Scientific Research Applications
4’-Bromo-2,4,6-trimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 4’-Bromo-2,4,6-trimethyl-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The exact pathways and targets involved can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,1’-biphenyl: Similar structure but lacks the methyl groups.
2,4,6-Trimethyl-1,1’-biphenyl: Similar structure but lacks the bromine atom.
4’-Chloro-2,4,6-trimethyl-1,1’-biphenyl: Similar structure with a chlorine atom instead of bromine.
Uniqueness
4’-Bromo-2,4,6-trimethyl-1,1’-biphenyl is unique due to the combination of bromine and methyl substitutions, which confer distinct chemical reactivity and physical properties. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
CAS No. |
20434-38-2 |
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Molecular Formula |
C15H15Br |
Molecular Weight |
275.18 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H15Br/c1-10-8-11(2)15(12(3)9-10)13-4-6-14(16)7-5-13/h4-9H,1-3H3 |
InChI Key |
IGGKZZPOIPGHDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
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